6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by bromination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and microwave irradiation . These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, samarium triflate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with bacterial cell walls to exert its anti-tubercular effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
- 6-Bromo-2-methyl-1,3-benzothiazole
- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
Uniqueness
What sets 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one apart from similar compounds is its unique hydrazinylidene and hydroxycyclohexa-dienone moieties, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
62723-92-6 |
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Molecular Formula |
C13H8BrN3O2S |
Molecular Weight |
350.19 g/mol |
IUPAC Name |
2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H8BrN3O2S/c14-7-4-5-8-11(6-7)20-13(15-8)17-16-12-9(18)2-1-3-10(12)19/h1-6,18-19H |
InChI Key |
GBRUWOKNZLPOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N=NC2=NC3=C(S2)C=C(C=C3)Br)O |
Origin of Product |
United States |
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